Product packaging for Monoerucin(Cat. No.:CAS No. 5389-95-7)

Monoerucin

Cat. No.: B1232828
CAS No.: 5389-95-7
M. Wt: 412.6 g/mol
InChI Key: ZXNAIPHYBVMMPY-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monoerucin is a high-purity monoacylglycerol lipid featuring a 22-carbon fatty acyl chain with a cis double bond at position 13 (C22:1c13) . This molecular structure confers unique amphiphilic properties, making it a critical material for deciphering the relationship between lipid molecular structure, hydration, temperature, and resulting phase microstructure . Researchers utilize this compound to construct detailed temperature-composition phase diagrams, as its phase behavior in water includes lamellar crystal (Lc), lamellar liquid crystal (Lα), cubic (Ia3d), and inverted hexagonal (HII) phases, which are fundamental to its functionality in various research settings . The primary research value of this compound lies in its application as a model system for studying non-lamellar lipid assemblies, which are vital for several biological processes including membrane fusion and protein function . Its well-characterized phase behavior makes it a versatile tool for rational design in biotechnology . Specifically, this compound and similar monoacylglycerols are promising for the development of effective drug delivery systems, such as lipid-based cubic phases and hexosomes, which have great potential in the pharmaceutical and cosmetic industries for solubilizing both hydrophilic and lipophilic active molecules . Furthermore, these self-assembled nanostructures are used in membrane protein crystallization and as emulsifying agents . This product is labeled "For Research Use Only" (RUO). It is exclusively tailored for laboratory research applications such as basic research, pharmaceutical research, and the development of in-house assays . This product is not intended for use in diagnostic procedures, clinical diagnostic use, or for any medical purpose in human patients .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H48O4 B1232828 Monoerucin CAS No. 5389-95-7

Properties

IUPAC Name

2,3-dihydroxypropyl (Z)-docos-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h9-10,24,26-27H,2-8,11-23H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNAIPHYBVMMPY-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273979
Record name 2,3-Dihydroxypropyl (13Z)-13-docosenoate
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Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5389-95-7, 28063-42-5
Record name 2,3-Dihydroxypropyl (13Z)-13-docosenoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1-erucate
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Record name 2,3-Dihydroxypropyl (13Z)-13-docosenoate
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Record name (Z)-docos-13-enoic acid, monoester with glycerol
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Record name GLYCERYL 1-ERUCATE
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Synthesis and Production Methodologies of Monoerucin

Enzymatic Synthesis Routes

Enzymatic synthesis of monoerucin (B52946) offers a green and highly selective alternative to traditional chemical methods. redalyc.org Lipases are the primary biocatalysts employed for this purpose, valued for their ability to function under mild conditions and their regioselectivity, which can favor the formation of monoacylglycerols. nih.gov

Two-Step Enzymatic Processes

A common and effective strategy for producing high-purity monoacylglycerols like this compound is a two-step enzymatic process. nih.gov This method allows for greater control over the reaction and can lead to higher yields of the desired monoglyceride.

The general scheme for a two-step enzymatic synthesis of a 2-monoacylglycerol is as follows:

Step 1: Alcoholysis of a Triacylglycerol: A triglyceride rich in the desired fatty acid (in this case, trierucin (B53456) or a high-erucic acid oil) is subjected to alcoholysis with a simple alcohol, such as ethanol. This reaction is catalyzed by a sn-1,3-specific lipase (B570770), which selectively cleaves the fatty acids at the outer positions of the glycerol (B35011) backbone, leaving the fatty acid at the sn-2 position intact. The product of this step is a 2-monoacylglycerol.

Step 2: Esterification or Transesterification: The resulting 2-monoacylglycerol can then be used as a precursor for the synthesis of structured lipids through esterification with other fatty acids. However, for the production of pure this compound, the initial step of selective hydrolysis of a suitable triglyceride is the key.

While a direct protocol for a two-step synthesis of this compound is not extensively detailed in the available literature, the principles have been successfully applied to other monoacylglycerols, such as 2-monoolein. dss.go.th For instance, the enzymatic ethanolysis of oils rich in a specific fatty acid has been shown to be a viable method for producing the corresponding 2-monoacylglycerol with high purity. dss.go.th

Biocatalyst Engineering and Lipase Selectivity

The choice of lipase is critical for the successful synthesis of this compound. Different lipases exhibit varying degrees of selectivity towards different fatty acids and positions on the glycerol molecule. For erucic acid, specific lipases have been identified that show promise for selective synthesis.

Lipases from Geotrichum candidum and Candida rugosa have been shown to be effective in processes involving erucic acid-containing triglycerides. google.com In particular, these enzymes can be used to hydrolyze other fatty acids from the triglyceride, resulting in a glyceride fraction enriched in erucic acid, which would include this compound. google.com Candida antarctica lipase B (often immobilized and known as Novozym 435) is another highly versatile and robust lipase that has been successfully used in the synthesis of various monoacylglycerols and could be a prime candidate for this compound synthesis. nih.gov Its effectiveness in catalyzing the ammonolysis of erucic acid to erucamide (B86657) suggests its utility with erucic acid as a substrate. nih.gov

Biocatalyst engineering, through techniques like directed evolution and protein engineering, can further enhance the properties of these lipases. nih.gov Engineering efforts can aim to improve a lipase's:

Selectivity: Increasing the preference for erucic acid over other fatty acids.

Activity: Enhancing the reaction rate to improve process efficiency.

Stability: Improving tolerance to process conditions such as temperature and organic solvents.

The table below summarizes lipases that have shown activity with erucic acid or its derivatives, making them suitable candidates for this compound synthesis.

Lipase SourcePotential Application in this compound SynthesisReference
Geotrichum candidumSelective hydrolysis to enrich glycerides with erucic acid. google.com
Candida rugosaHydrolysis of triglycerides to produce erucic acid-rich glycerides. google.com
Candida antarctica BEsterification of erucic acid with glycerol. nih.gov

Process Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in enzymatic synthesis. Key parameters that are typically adjusted include:

Temperature: Lipase activity is highly temperature-dependent. For many lipases used in esterification, temperatures between 40°C and 70°C are optimal. redalyc.orgnih.gov

Substrate Molar Ratio: The molar ratio of glycerol to erucic acid can significantly influence the product distribution. An excess of glycerol is often used to drive the equilibrium towards the formation of monoacylglycerols and minimize the production of di- and triacylglycerols. nih.gov

Enzyme Concentration: Increasing the enzyme load can increase the reaction rate, but there is a point of diminishing returns, and economic considerations are important. redalyc.org

Water Activity: Water is a product of esterification, and its removal can shift the equilibrium towards product formation. However, a certain amount of water is essential for maintaining the catalytic activity of the lipase.

Solvent System: The choice of solvent can affect the solubility of substrates and the activity and stability of the lipase. Solvent-free systems are often preferred for their environmental benefits and higher volumetric productivity. project-incite.eu

The following table illustrates typical ranges for process parameters in the enzymatic synthesis of monoacylglycerols, which would be applicable for the optimization of this compound synthesis.

ParameterTypical RangeRationaleReference
Temperature40 - 70 °CBalances enzyme activity and stability. nih.gov
Glycerol:Fatty Acid Molar Ratio2:1 to 10:1Excess glycerol favors monoacylglycerol formation. nih.gov
Enzyme Load1 - 15% (w/w of substrates)Higher concentration increases reaction rate up to a saturation point. redalyc.org
Water RemovalUse of molecular sieves, vacuum, or nitrogen spargingShifts equilibrium towards ester formation. project-incite.eu

Environmental and Efficiency Considerations of Biocatalysis

Biocatalysis is generally considered a "green" technology due to several factors: nih.gov

Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures compared to chemical synthesis, reducing energy consumption. researchgate.net

Renewable Catalysts: Enzymes are derived from renewable resources and are biodegradable. researchgate.net

High Selectivity: The high selectivity of enzymes reduces the formation of by-products, leading to less waste and simpler purification processes. redalyc.org

Reduced Use of Hazardous Chemicals: Biocatalytic processes often use less hazardous solvents and reagents. nih.gov

Chemical Synthesis Approaches

Chemical synthesis provides an alternative route to this compound, often characterized by faster reaction rates and lower catalyst costs compared to enzymatic methods. However, these methods typically require more stringent reaction conditions and may be less selective.

Acid-Catalyzed Esterification Protocols

The most common chemical method for synthesizing monoacylglycerols is the direct esterification of a fatty acid with glycerol using an acid catalyst. orgsyn.org This reaction, often referred to as Fischer esterification, involves the reaction of the carboxylic acid group of erucic acid with one of the hydroxyl groups of glycerol.

The general reaction is as follows: Erucic Acid + Glycerol ⇌ this compound + Water

Key aspects of acid-catalyzed esterification include:

Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used. nih.gov Solid acid catalysts, such as zeolites and ion-exchange resins, are also employed to facilitate catalyst separation and reuse. orgsyn.org

Reaction Conditions: The reaction is typically carried out at elevated temperatures (often above 150°C) to achieve a reasonable reaction rate. orgsyn.org The removal of water, a by-product of the reaction, is essential to drive the equilibrium towards the formation of the ester. orgsyn.org

Selectivity Issues: A significant drawback of acid-catalyzed esterification is the lack of selectivity. The reaction can proceed to form dierucin and trierucin, resulting in a mixture of products that requires extensive purification to isolate pure this compound. koreascience.kr

The table below provides a general overview of conditions used in the acid-catalyzed esterification of fatty acids with glycerol.

ParameterTypical ConditionsRationaleReference
CatalystSulfuric Acid, Zeolites, Ion-Exchange ResinsProvides the acidic environment necessary for the reaction. Solid catalysts simplify removal. orgsyn.org
Temperature> 150 °CIncreases reaction rate. orgsyn.org
PressureAtmospheric or VacuumVacuum can be used to remove water and shift the equilibrium. orgsyn.org
Substrate RatioExcess GlycerolHelps to favor the formation of monoesters. orgsyn.org

To improve the selectivity for monoacylglycerols in chemical synthesis, one approach is to use a protected form of glycerol, such as 1,2-O-isopropylideneglycerol (solketal). koreascience.kr This protects two of the hydroxyl groups, allowing the fatty acid to react only at the primary hydroxyl position. The protecting group is then removed in a subsequent step to yield the monoacylglycerol. koreascience.kr This multi-step process, while more complex, can significantly increase the purity of the final this compound product.

Reaction Condition Parameters and Byproduct Formation

The synthesis of this compound is primarily achieved through two main routes: enzymatic synthesis and traditional chemical synthesis. Enzymatic methods are favored for their mild conditions and higher specificity.

The most common enzymatic approach is the glycerolysis of an erucic acid-rich oil (such as high-erucic acid rapeseed oil) or the direct esterification of erucic acid with glycerol. Immobilized lipases are the preferred catalysts. Novozym 435, a lipase B from Candida antarctica, is frequently employed due to its high efficiency in such reactions. nih.govdtu.dk The reaction involves the combination of glycerol and a source of erucic acid under controlled conditions to yield a mixture of mono-, di-, and triglycerides.

Key reaction parameters are critical for maximizing the yield of this compound while minimizing byproduct formation. The temperature is typically maintained between 40°C and 70°C, which is optimal for lipase activity without causing thermal degradation. nih.gov The molar ratio of substrates is also a crucial factor; a high glycerol-to-oil ratio (e.g., 4:1 or higher) is often used to shift the reaction equilibrium towards the formation of monoacylglycerols. nih.gov To overcome the low miscibility of glycerol and lipids, a solvent such as tert-butanol (B103910) can be introduced, which can increase the reaction efficiency more than 20-fold compared to solvent-free systems. nih.govdtu.dk

During the synthesis, the primary byproducts formed are dierucin (diacylglycerols) and trierucin (triacylglycerols), resulting from the further esterification of this compound. Unreacted starting materials, namely glycerol and free erucic acid, will also be present in the final reaction mixture. Traditional chemical synthesis, which employs inorganic catalysts at high temperatures (often exceeding 220°C), suffers from several drawbacks, including high energy consumption, the formation of undesirable side products due to oxidation and polymerization, and a generally lower yield of the target monoacylglycerol. doaj.org

ParameterTypical Range/Value (Enzymatic Synthesis)Rationale
CatalystImmobilized Lipase (e.g., Novozym 435)Provides high selectivity and can be recycled, reducing costs.
Temperature40°C - 70°COptimizes enzyme activity while preventing degradation of reactants and products. nih.gov
Substrate Ratio (Glycerol:Oil)4:1 to 4.5:1 (molar)Shifts equilibrium to favor monoacylglycerol formation. nih.gov
Solventtert-Butanol or Solvent-FreeImproves miscibility of substrates, leading to significantly higher reaction rates. dtu.dk
Reaction Time2 - 48 hoursDepends on other conditions; continuous reactors can achieve high yields in under an hour. nih.govdtu.dk

Comparative Analysis of Synthetic Strategies

A comparison between enzymatic and chemical synthesis highlights the significant advantages of the biocatalytic approach for producing this compound.

FactorEnzymatic SynthesisChemical Synthesis
SelectivityHigh (Regio- and stereoselective)Low (Produces a random mixture of isomers)
Reaction TemperatureLow (40°C - 70°C)High (>220°C)
Energy ConsumptionLowHigh doaj.org
Product QualityHigh (Fewer byproducts, no thermal degradation)Lower (Risk of discoloration and side reactions) doaj.org
Byproduct FormationMainly di- and triglyceridesDi-, triglycerides, and thermal degradation products
Environmental ImpactLower (Biodegradable catalyst, less energy)Higher (Harsh catalysts, high energy use)

Regioselectivity in this compound synthesis refers to the specific hydroxyl group on the glycerol backbone (sn-1, sn-2, or sn-3) to which the erucic acid molecule is esterified. vedantu.com Chemical synthesis is typically non-selective, resulting in a mixture of 1-monoerucin and 2-monoerucin. In contrast, enzymatic synthesis can be highly regioselective. Many lipases exhibit sn-1,3-regiospecificity, meaning they preferentially catalyze reactions at the primary (sn-1 and sn-3) positions of the glycerol molecule. doaj.orgnih.gov This specificity is invaluable for producing 1(3)-Monoerucin with high purity. Specific processes can also be designed to yield 2-monoacylglycerides. nih.gov

Stereoselectivity relates to the preference for forming one stereoisomer over another. masterorganicchemistry.comyoutube.com In the context of this compound, the key stereochemical feature is the cis (or Z) configuration of the double bond at the 13th position of the erucic acid chain. caymanchem.com The mild conditions of enzymatic synthesis preserve this cis configuration, preventing isomerization to the trans form (brassic acid) that can occur under the harsh, high-temperature conditions of chemical synthesis.

The scalability of this compound production is a critical factor for its industrial application. While traditional chemical synthesis is a well-established large-scale process, its economic viability is challenged by high energy costs and the need for extensive purification of the final product. doaj.org

Enzymatic synthesis has demonstrated significant potential for scalability. nih.gov Production can be conducted in batch reactors or, more efficiently, in continuous packed-bed reactors where the substrate flows through a column containing the immobilized enzyme. nih.govdtu.dk This continuous setup allows for stable, long-term production with high yields (up to 70% monoacylglycerol) and short residence times (30-45 minutes), making it highly feasible for practical applications. nih.gov

Purification and Analytical Characterization of Synthetic Products

Following synthesis, the crude reaction mixture contains this compound, byproducts (dierucin, trierucin), and unreacted starting materials. A multi-step process involving chromatography and spectroscopy is required to isolate and verify the final product.

Chromatography is the cornerstone of purifying this compound from the crude reaction mixture. The separation is based on the differing polarities of the components.

Flash Column Chromatography : This is the most common preparative technique used. orgsyn.org The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is passed through the column. The components separate based on their affinity for the silica gel; the highly polar glycerol is strongly retained, followed by the moderately polar this compound, the less polar dierucin, and finally the non-polar trierucin. Fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing the pure product.

Preparative High-Performance Liquid Chromatography (HPLC) : For achieving very high purity (>99%), preparative reversed-phase HPLC can be employed. nih.gov In this technique, a non-polar stationary phase (like C18) is used, and a polar mobile phase (such as methanol/water or ethanol/water) elutes the compounds. This method is highly effective but is generally more expensive and less scalable than flash chromatography. nih.gov

Once purified, the chemical structure and identity of this compound must be unequivocally confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for detailed structure elucidation. ¹H NMR provides information on the proton environment, confirming the presence of the long alkyl chain of erucic acid, the characteristic signals for the cis-double bond, and the protons on the glycerol backbone. The specific chemical shifts and splitting patterns of the glycerol protons can be used to distinguish between the 1-monoerucin and 2-monoerucin isomers. ¹³C NMR confirms the total number of carbon atoms and the chemical environment of each, including the carbonyl carbon of the ester group.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound, providing definitive confirmation of its identity. High-resolution mass spectrometry can yield the exact molecular formula. Fragmentation patterns observed in the mass spectrum can also provide structural information, such as the loss of the fatty acid chain.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. mdpi.com The spectrum of this compound will show a characteristic broad absorption band for the hydroxyl (-OH) groups, a strong absorption for the ester carbonyl (C=O) group, and various C-H stretching and bending vibrations from the alkyl chain.

Gas Chromatography (GC) : While not a primary tool for characterizing the intact this compound, GC is often used after transesterification of the product to confirm the fatty acid profile and verify that erucic acid is the sole fatty acid component, thus ensuring the purity of the starting material and final product. nih.gov

Physicochemical Properties and Self Assembly Behavior in Aqueous Systems

Lyotropic Liquid Crystalline Phase Behavior of Monoerucin-Water Systems

The phase behavior of the this compound-water system has been a subject of scientific investigation to resolve initial discrepancies in its characterization. Early studies suggested a relatively simple phase diagram consisting of only lamellar and fluid isotropic phases. However, subsequent and more detailed investigations utilizing techniques such as X-ray diffraction have revealed a more complex polymorphism, confirming the presence of inverse hexagonal, lamellar, and cubic mesophases under different conditions of temperature and hydration. nih.gov

The inverse hexagonal (HII) phase is a dominant feature in the this compound-water phase diagram. This phase consists of hexagonally packed, water-filled cylinders surrounded by the This compound (B52946) molecules, with their polar headgroups at the water interface and their hydrophobic tails extending into the continuous hydrocarbon matrix. The formation of the pure HII phase is observed over a broad range of conditions, specifically from approximately 10% to 22% (w/w) water content and at temperatures ranging from about 35°C to 125°C. nih.gov Beyond a water content of approximately 24% (w/w) within the same temperature range, the HII phase coexists with an excess water phase. nih.gov

The this compound-water system forms lamellar phases, which are characterized by a one-dimensional periodic arrangement of lipid bilayers separated by water layers. At lower temperatures, the system is dominated by the lamellar crystal (Lc) phase. nih.gov As the temperature is increased at intermediate hydration levels, a transition to the lamellar liquid crystalline (Lα) phase occurs. nih.gov In the Lα phase, the hydrocarbon chains of the this compound molecules are in a disordered, fluid-like state, which imparts fluidity to the bilayers.

Bicontinuous cubic phases represent a fascinating and complex class of liquid crystalline structures. In the this compound-water system, a cubic phase with Ia3d space group symmetry has been identified. nih.gov This phase is observed at intermediate temperatures and hydration levels, often situated in the phase diagram between the lamellar and inverse hexagonal phases. The structure of the Ia3d cubic phase is characterized by a continuous lipid bilayer that divides space into two interwoven but non-connecting aqueous channel networks.

Thermodynamic and Structural Analysis of Phase Transitions

The transitions between the different lyotropic liquid crystalline phases in the this compound-water system are driven by changes in temperature and water content. These transitions can be systematically studied and mapped to construct a detailed temperature-composition phase diagram. Techniques such as differential scanning calorimetry (DSC) and X-ray diffraction are pivotal in characterizing the thermodynamics and structural rearrangements associated with these phase transitions.

The equilibrium phase diagram for the this compound-water system has been constructed using the isoplethal diffraction method, where samples of fixed composition are analyzed across a range of temperatures. nih.gov This systematic approach has allowed for the precise determination of phase boundaries. The resulting diagram illustrates the distinct regions of stability for the lamellar crystal (Lc), lamellar liquid crystal (Lα), cubic (Ia3d), and inverse hexagonal (HII) phases, as well as regions where different phases coexist. The low-temperature region is characterized by the Lc phase, while the HII phase is stable at higher temperatures and a range of water concentrations. nih.gov The Lα and cubic phases are found at intermediate conditions. nih.gov

The table below summarizes the approximate phase behavior of the this compound-Water system based on available research.

Temperature RangeWater Content (w/w)Predominant Phase(s)
Low TemperaturesIntermediateLamellar Crystal (Lc)
Intermediate TemperaturesIntermediateLamellar Liquid Crystal (Lα), Cubic (Ia3d)
~35°C to 125°C~10% to 22%Inverse Hexagonal (HII)
~35°C to 125°C> ~24%Inverse Hexagonal (HII) + Excess Water

Note: This table provides a simplified overview. The precise transition temperatures and compositions can be found in detailed phase diagrams from scientific literature.

X-ray diffraction is a powerful tool for elucidating the microscopic structure of the various mesophases formed by this compound and water. The technique relies on the scattering of X-rays by the periodically arranged molecules within the liquid crystalline lattice. The positions and intensities of the diffraction peaks provide information about the symmetry and dimensions of the unit cell of each phase.

For the lamellar phases, the diffraction patterns are characterized by a series of equally spaced peaks in the ratio 1:2:3..., corresponding to the first, second, and third order reflections from the stacked lipid bilayers. The d-spacing, or the repeat distance of the lamellae, can be directly calculated from the position of the primary diffraction peak.

The inverse hexagonal phase exhibits a 2D hexagonal lattice, leading to a characteristic diffraction pattern with peaks in the scattering vector (q) ratio of 1:√3:√4:√7... From the positions of these peaks, the lattice parameter of the hexagonal unit cell can be determined.

The cubic phase with Ia3d symmetry gives rise to a more complex diffraction pattern. The allowed reflections for this space group can be indexed to determine the lattice parameter of the cubic unit cell. The full structural characterization of the system reveals how the microstructure of each phase, including parameters like the dimensions of the water channels and the lipid bilayer thickness, varies with changes in hydration and temperature. nih.gov

The following table provides a conceptual representation of the type of structural data obtained from X-ray diffraction studies of the this compound-water system. Actual values would be dependent on specific temperature and hydration conditions.

MesophaseSpace GroupCharacteristic Peak Ratios (q)Key Structural Parameter
Lamellar Liquid Crystal-1 : 2 : 3 ...d-spacing (Å)
Inverse Hexagonalp6m1 : √3 : √4 : √7 ...Lattice Parameter, a (Å)
CubicIa3dSpecific to space groupLattice Parameter, a (Å)

Differential Scanning Calorimetry Investigations

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the phase transitions of materials. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify endothermic and exothermic events associated with phase changes.

In the study of the this compound/water system, DSC is employed to determine the temperatures and enthalpy changes associated with the transitions between its different phases. These transitions are indicative of changes in the molecular packing and ordering of the this compound molecules upon heating or cooling. For instance, the transition from the ordered lamellar crystal (Lc) phase to the more fluid lamellar liquid crystalline (Lα) phase is characterized by a distinct endothermic peak in the DSC thermogram. Further heating can induce transitions to non-lamellar structures like the cubic and hexagonal phases, each with its own characteristic thermal signature.

Table 1: Phase Transitions of this compound in Aqueous Systems Identified by DSC

TransitionDescriptionTypical Temperature Range (°C)
Lc to Lα/CubicMelting of the crystalline lamellar phase to a liquid crystalline lamellar or cubic phase.Varies with hydration
Lα to Cubic/HexagonalReorganization from a one-dimensional lamellar structure to a three-dimensional cubic or hexagonal structure.Varies with hydration
Cubic to Hexagonal (HII)Transition from a bicontinuous cubic phase to an inverted hexagonal phase.~35 and above

Note: The precise transition temperatures are dependent on the water content of the system.

Influence of Environmental Parameters on Self-Assembly

The self-assembly of this compound into different mesophases is highly sensitive to environmental conditions, primarily hydration and temperature. These parameters directly influence the molecular packing and the curvature of the lipid-water interface, thus dictating the stable phase.

Hydration Effects on Phase Stability and Lattice Parameters

The amount of water in the this compound system is a critical determinant of phase stability. The lattice parameters of the liquid crystalline phases, which describe the dimensions of the unit cell, are directly affected by hydration. As the water content increases, the aqueous channels within the self-assembled structures swell, leading to an increase in the lattice parameters.

For instance, in the lamellar phase, increased hydration leads to a larger separation between the lipid bilayers. In the inverted hexagonal phase, the water cylinders will have a larger radius, and the distance between the centers of adjacent cylinders will increase. The stability of the pure inverted hexagonal (HII) phase in the this compound/water system is observed in a water content range of approximately 10% to 22% (w/w) nih.gov. Beyond this level of hydration, the HII phase coexists with excess water nih.gov. The low-temperature region of the phase diagram is dominated by the lamellar crystal (Lc) phase, while the lamellar liquid crystal (Lα) and cubic-Ia3d phases appear at intermediate temperatures and hydration levels nih.gov.

Table 3: Effect of Hydration on Lattice Parameters of this compound Phases (Conceptual)

PhaseEffect of Increased Hydration on Lattice Parameter
Lamellar Liquid Crystal (Lα)Increase in interlayer spacing (d).
Cubic (Ia3d)Increase in the unit cell dimension (a).
Inverted Hexagonal (HII)Increase in the lattice parameter (a).

Note: This table represents the general, expected behavior as specific quantitative data for this compound is not widely available.

Temperature Dependence of Mesophase Transitions

Temperature plays a crucial role in the thermotropic phase behavior of this compound. As the temperature increases, the kinetic energy of the molecules rises, leading to increased molecular motion and a disruption of the ordered packing of the acyl chains. This typically results in transitions from more ordered to less ordered phases.

The general sequence of phase transitions with increasing temperature at a given hydration level is from the lamellar crystal (Lc) phase to the lamellar liquid crystal (Lα) phase, and subsequently to non-lamellar phases like the cubic and inverted hexagonal (HII) phases. The pure HII phase is found to be stable over a broad temperature range, from approximately 35°C to 125°C nih.gov. This wide range of stability for the HII phase is a notable feature of the this compound/water system.

Comparative Analysis with Structurally Related Monoacylglycerols

To better understand the unique properties of this compound, it is useful to compare its phase behavior with that of other structurally related monoacylglycerols. The length and degree of unsaturation of the acyl chain are key structural features that significantly influence self-assembly.

Impact of Acyl Chain Length on Phase Behavior

This compound possesses a C22:1 acyl chain, which is longer than that of the more commonly studied monoolein (B16389) (C18:1). This difference in acyl chain length has a profound impact on the phase behavior. Generally, increasing the length of the hydrophobic acyl chain favors the formation of phases with a more negative interfacial curvature, such as the inverted hexagonal (HII) phase, at lower temperatures and hydration levels.

The longer erucic acid chain in this compound increases the hydrophobic volume relative to the headgroup area, which promotes the formation of inverted structures. While direct, detailed comparative phase diagrams under identical conditions are scarce in the literature, it is established that the longer acyl chain of this compound contributes to the extensive stability of the HII phase over a wide range of temperatures and hydration levels nih.gov. In contrast, monoacylglycerols with shorter acyl chains may require higher temperatures or the presence of additives to induce the formation of the HII phase.

Table 4: Conceptual Comparison of Phase Behavior: this compound (C22:1) vs. Monoolein (C18:1)

PropertyThis compound (C22:1)Monoolein (C18:1)
Acyl Chain LengthLongerShorter
Hydrophobic VolumeLargerSmaller
Tendency to form HII phaseHigher, stable over a broad range of conditions.Lower, may require higher temperatures.
Lamellar to Non-lamellar TransitionOccurs at potentially lower temperatures/hydration.Occurs at potentially higher temperatures/hydration.

Note: This is a generalized comparison based on established principles of lipid self-assembly.

Role of Unsaturation Degree and Double Bond Position

The self-assembly of monoacylglycerols, such as this compound, into various liquid crystalline phases in aqueous environments is critically dependent on their molecular structure, specifically the degree of unsaturation and the position of double bonds within the acyl chain. These features determine the molecule's geometry, which in turn governs how the molecules pack together in the presence of water.

The presence of a cis double bond, as found in this compound, introduces a rigid kink into the hydrocarbon chain. This kink increases the cross-sectional area of the hydrophobic tail relative to the hydrophilic glycerol (B35011) headgroup. This altered molecular shape, often described as cone-like, sterically hinders the parallel stacking required for the formation of flat lamellar phases. Instead, it promotes the formation of curved interfaces, leading to the self-assembly of inverted non-lamellar structures, such as the inverted hexagonal (HII) and bicontinuous cubic (QII) phases. Studies on the this compound/water system have confirmed that the dominant phases are indeed the inverted hexagonal and cubic-Ia3d phases, depending on temperature and water content nih.gov. In contrast, a saturated monoacylglycerol with the same chain length, such as monobehenin (C22:0), would have a cylindrical molecular shape, favoring the formation of lamellar crystalline (Lc) or lamellar liquid crystalline (Lα) phases.

Table 1: Effect of Acyl Chain Unsaturation on Predominant Mesophase Behavior of C22 Monoacylglycerols
CompoundAcyl ChainUnsaturationTypical Molecular ShapePredominant Mesophase in Excess Water
MonobeheninC22:0SaturatedCylindricalLamellar (Lα)
This compoundC22:1 (cis-13)MonounsaturatedConeInverted Hexagonal (HII), Cubic (QII) nih.gov

Analogues for Tailored Mesophase Properties

The self-assembly behavior of this compound can be systematically altered by using structural analogues, allowing for the fine-tuning of mesophase properties for specific applications like drug delivery or the in meso crystallization of membrane proteins acs.orgrsc.org. By modifying the acyl chain or the headgroup, it is possible to control parameters such as lattice dimensions, water channel size, and phase transition temperatures.

One common strategy is to vary the length of the acyl chain. Monoolein (C18:1, n-9) is a well-studied, shorter-chain analogue of this compound. While both lipids form inverted cubic phases, the difference in chain length affects the hydrophilic-lipophilic balance and the phase boundaries of the system nih.gov. The shorter chain of monoolein results in a cubic phase with smaller lattice parameters compared to that formed by a longer-chain monoacylglycerol.

Another approach is to alter the geometry of the hydrophobic chain. Phytantriol, an analogue with a branched phytanyl chain instead of a linear one, also self-assembles into cubic phases. Its branched structure provides significant steric hindrance that strongly favors non-lamellar structures, similar to unsaturated lipids nih.gov. Comparing the phase behavior of this compound with phytantriol reveals how different types of steric bulk in the hydrophobic region can be used to modulate mesophase properties nih.gov.

Furthermore, modifications can be made to the linkage between the headgroup and the acyl chain. Synthesizing ether-linked monoacylglycerol analogues, in place of the natural ester linkage found in this compound, can significantly enhance the chemical stability of the molecule. Ether bonds are resistant to hydrolysis by esterase enzymes, which can be advantageous for in-vivo applications. These ether-linked lipids often exhibit similar self-assembly behavior to their ester-linked counterparts, allowing for the creation of more robust systems with predictable mesophase structures. A novel monoacylglycerol, 7.10 MAG, which differs from monoolein in chain length and double bond position, was recently developed to optimize the properties of the lipidic cubic phase for membrane protein crystallization, demonstrating the power of using analogues to tailor mesophase characteristics acs.org.

Table 2: Examples of this compound Analogues and Their Structural Modifications
AnalogueStructural Modification (Compared to this compound)Primary Effect on Self-Assembly
MonooleinShorter acyl chain (C18:1 vs C22:1)Alters phase boundaries and lattice parameters of the cubic phase nih.gov
PhytantriolBranched, saturated acyl chainStrongly promotes non-lamellar phases due to steric bulk nih.gov
Ether-linked this compoundEther linkage instead of esterEnhances chemical stability while retaining similar phase behavior
7.10 MAGShorter chain and different double bond positionAlters phase behavior and microstructure for specialized applications acs.org

Interactions with Biological Systems and Membrane Mimetic Environments

Integration into Lipid Bilayers and Membrane Dynamics

The integration of monoacylglycerols like Monoerucin (B52946) into lipid bilayers can influence the physical properties of the membrane, such as its fluidity and permeability. These effects are largely dependent on the specific characteristics of the lipid, including the length and degree of unsaturation of its acyl chain.

The fluidity of a biological membrane is critical for its function, affecting processes such as signal transduction and membrane transport. The introduction of a long-chain monoacylglycerol like this compound into a lipid bilayer would be expected to decrease membrane fluidity. The extended C22:1 acyl chain of this compound would likely increase the thickness of the bilayer and enhance van der Waals interactions between the lipid tails, leading to a more ordered and less fluid state. This is in contrast to shorter-chain monoacylglycerols, which might introduce more disorder.

It is important to note that these effects are inferred from the general principles of lipid bilayer biophysics, as specific experimental data on this compound's modulation of membrane fluidity and permeability are limited.

The lipid environment can significantly influence the conformation and function of membrane-associated proteins. The thickness of the lipid bilayer, its curvature, and the lateral pressure profile are all factors that can affect the stability and activity of embedded proteins. The incorporation of this compound, with its long acyl chain, would increase the hydrophobic thickness of the membrane. This can lead to a hydrophobic mismatch if the transmembrane domains of an embedded protein are shorter than the thickness of the this compound-containing bilayer. Such a mismatch can induce conformational changes in the protein to better align its hydrophobic surfaces with the surrounding lipid environment.

While specific studies on this compound's direct influence on membrane protein function are not available, the principle of lipid-protein interactions suggests that the presence of such a long-chain monoacylglycerol could modulate the activity of certain proteins. For instance, the function of ion channels and transporters is often sensitive to the physical state of the surrounding lipid matrix.

Applications in Membrane Protein Structural Biology

The most significant and well-researched application of this compound and other monoacylglycerols is in the structural determination of membrane proteins using the in meso or Lipid Cubic Phase (LCP) crystallization method. acs.orgacs.org This technique has been instrumental in obtaining high-resolution structures of numerous challenging membrane proteins.

The in meso method relies on the formation of a bicontinuous lipidic cubic phase, a highly ordered, transparent, and viscous mesophase formed by lipids like this compound in the presence of water. nih.gov This phase consists of a continuous, curved lipid bilayer that separates two non-intersecting aqueous channels. Membrane proteins are first solubilized in a detergent and then mixed with the monoacylglycerol. Upon mixing, the detergent is absorbed into the lipid phase, and the protein spontaneously inserts into the lipid bilayer of the forming cubic phase. This environment is thought to mimic the native cell membrane more closely than detergent micelles, thus promoting the stability and proper folding of the protein.

This compound, as a monoacylglycerol, can form these crucial cubic phases. The specific type of cubic phase formed by this compound in water is the Ia3d phase at intermediate temperatures and hydration levels. nih.gov At higher temperatures and water content, it can also form an inverted hexagonal (HII) phase. nih.gov The properties of the LCP, such as the diameter of the aqueous channels and the thickness of the bilayer, are determined by the molecular structure of the host lipid, including its acyl chain length and unsaturation. The long C22:1 chain of this compound results in a thicker bilayer within the cubic phase compared to the more commonly used monoolein (B16389) (C18:1). This can be advantageous for crystallizing membrane proteins with larger transmembrane domains.

The table below summarizes the key properties of this compound relevant to its use in LCP crystallization.

PropertyValue/DescriptionReference
Chemical Name 1-erucoyl-rac-glycerol
Acyl Chain C22:1 (cis-13) nih.gov
Phase Behavior with Water Forms lamellar, cubic (Ia3d), and inverted hexagonal (HII) phases depending on temperature and hydration. nih.gov
Application Host lipid for in meso (LCP) crystallization of membrane proteins. acs.org

The LCP provides a unique environment that facilitates the crystallization of membrane proteins. Within the continuous lipid bilayer of the cubic phase, the reconstituted membrane proteins are mobile and can diffuse laterally to form nucleation sites, which then grow into well-ordered three-dimensional crystals. nih.gov The highly ordered and stable nature of the LCP supports the growth of diffraction-quality crystals, which are essential for high-resolution structure determination by X-ray crystallography.

The choice of the host lipid is a critical parameter for successful in meso crystallization. Different membrane proteins may require LCPs with different physical properties. The use of a suite of monoacylglycerols with varying acyl chain lengths and unsaturation, including this compound, allows for the screening of different lipid environments to find the optimal conditions for a particular target protein. acs.org The thicker bilayer provided by this compound can be beneficial for stabilizing larger membrane proteins or those with extensive extramembranous domains.

Optimizing the conditions for in meso crystallization is a multi-parameter problem. Key strategies include:

Host Lipid Screening: As mentioned, screening a variety of monoacylglycerols with different acyl chain characteristics is a powerful optimization strategy. acs.org The rationale is that different proteins will have different requirements for the hydrophobic thickness and curvature of the host lipid bilayer to achieve optimal stability and packing for crystallization.

Additive Lipids: The properties of the LCP can be fine-tuned by the inclusion of additive lipids, such as cholesterol or other phospholipids. nih.gov These additives can modulate the fluidity, curvature, and thickness of the bilayer, which can in turn influence the crystallization process.

Temperature: Temperature is a critical factor that affects the phase behavior of the lipid-water system. nih.gov Crystallization experiments are often conducted at different temperatures to find the optimal conditions for crystal growth. Some proteins are more stable at lower temperatures, requiring host lipids that form stable cubic phases in the desired temperature range.

Precipitants and Salts: The addition of precipitants and salts to the aqueous phase is necessary to induce crystallization. These agents work by dehydrating the LCP and promoting protein-protein contacts that lead to crystal formation. uq.edu.au Screening different precipitants and salt concentrations is a standard part of the optimization process.

The table below outlines some common optimization strategies for LCP crystallization.

StrategyRationale
Varying the Host Lipid To match the hydrophobic thickness and curvature of the LCP to the target protein.
Incorporating Additives To modulate the physical properties of the lipid bilayer.
Screening Temperatures To control the phase behavior of the lipid and the stability of the protein.
Screening Precipitants To induce nucleation and crystal growth by altering the hydration of the mesophase.

Role as a Model Compound in Lipid Metabolism Research

Monoacylglycerols are pivotal intermediates in the digestion and metabolism of dietary fats (triacylglycerols). They are formed in the lumen of the small intestine through the action of pancreatic lipase (B570770) and are subsequently absorbed by enterocytes. Inside these cells, they are re-esterified to form triacylglycerols, which are then packaged into chylomicrons for transport into the lymphatic system. Given this central role, specific monoacylglycerols can serve as valuable model compounds to elucidate the intricate mechanisms of lipid processing.

Investigation of Lipid Digestion and Absorption Mechanisms in Preclinical Models

While specific preclinical studies focusing on the digestion and absorption of this compound are not readily found, the general pathway for monoacylglycerol absorption is well-established through studies with other similar compounds. In vitro lipolysis models are commonly employed to simulate the conditions of the gastrointestinal tract and to study the enzymatic breakdown of lipids. nih.govgsconlinepress.comgsconlinepress.comcabidigitallibrary.org These models help in understanding how the structure of a monoacylglycerol, such as the chain length and degree of unsaturation of its fatty acid, might influence its digestion and subsequent solubilization within mixed micelles, a critical step for absorption.

The absorption of lipids is a complex process influenced by their physical state and interaction with bile salts and other lipids. nih.gov The unique phase behavior of this compound in water, which includes the formation of lamellar, cubic, and inverted hexagonal phases, suggests that its interaction with the aqueous environment of the gut and the cell membranes of enterocytes could be complex and worthy of investigation. nih.gov Preclinical models, such as animal studies or cell culture models (e.g., Caco-2 cells), are instrumental in examining the uptake and subsequent metabolic fate of absorbed lipids. However, specific data from such models for this compound is not currently available.

Studies on Glyceride Metabolism Pathways

Monoacylglycerols are key players in two primary pathways of triacylglycerol synthesis: the monoacylglycerol pathway and the glycerol-3-phosphate pathway. The monoacylglycerol pathway, predominant in the small intestine for the absorption of dietary fat, directly utilizes absorbed 2-monoacylglycerols for the synthesis of triacylglycerols. This pathway is highly efficient for fat absorption.

While direct studies using this compound to probe these pathways are absent from the available literature, research on other monoacylglycerols has been crucial in defining the enzymes and regulatory steps involved. The use of structurally defined monoacylglycerols allows researchers to trace their metabolic fate and understand the substrate preferences of the acyltransferases involved in the re-esterification process.

Interactions with Enzymes and Biocatalysts

The interaction of lipids with enzymes, particularly lipases, is fundamental to their biological processing and has been harnessed for various biotechnological applications.

Substrate Specificity of Lipases

Lipases are a class of enzymes that catalyze the hydrolysis of ester bonds in triacylglycerols, and they can also act on di- and monoacylglycerols. The substrate specificity of a lipase is a critical characteristic, determining its efficiency in hydrolyzing different types of lipids. This specificity can be influenced by factors such as the fatty acid chain length, the degree and position of unsaturation, and the position of the fatty acid on the glycerol (B35011) backbone (regiospecificity).

While there is no specific data on the substrate specificity of various lipases towards this compound, general principles of lipase action can be inferred. For instance, lipoprotein lipase has been shown to hydrolyze both triacylglycerols and monoacylglycerols at a common active site. nih.gov Studies with various monoterpene esters have demonstrated that different lipases exhibit distinct substrate preferences. nih.gov The hydrolysis of biphenyl (B1667301) esters by a range of lipases has also been investigated to understand their catalytic activities and optimize reaction conditions for selective transformations. mdpi.com

Research on the enzymatic synthesis of monolaurin, a monoacylglycerol with a shorter saturated fatty acid, has shown that lipases like Candida antarctica lipase B (Novozym 435) and Lipozyme IM-20 can effectively catalyze its formation. researchgate.netnih.govnih.gov These studies provide a framework for how the enzymatic hydrolysis or synthesis of this compound could be approached, suggesting that screening a variety of lipases would be necessary to identify those with optimal activity and selectivity for this specific long-chain monounsaturated monoacylglycerol.

Biocatalytic Transformations Involving this compound

Biocatalysis, the use of enzymes to perform chemical transformations, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental compatibility. Lipases are widely used biocatalysts in various industries for the synthesis and modification of esters.

Although specific examples of biocatalytic transformations involving this compound are not documented, the principles of enzymatic synthesis of other monoacylglycerols, such as monolaurin, are well-established. researchgate.netnih.govnih.gov These processes often involve the direct esterification of glycerol with a fatty acid or the transesterification of a fatty acid ester with glycerol in the presence of a lipase. The choice of solvent, temperature, and substrate molar ratio are critical parameters that are optimized to achieve high yields and selectivity for the desired monoacylglycerol.

The potential for using this compound as a substrate in biocatalysis exists, for example, in the synthesis of structured lipids where a specific fatty acid is desired at a particular position on the glycerol backbone. Furthermore, the enzymatic hydrolysis of erucic acid-rich oils could be a route to produce this compound, and understanding the lipase specificities would be crucial for such a process. The field of non-aqueous biocatalysis, which utilizes organic solvents or solvent-free systems, has expanded the scope of enzymatic reactions and could be applicable to transformations involving the lipophilic this compound. mdpi.com

Advanced Analytical and Methodological Research Applications

High-Resolution Analytical Techniques for Characterization

The unambiguous identification of monoerucin (B52946) requires sophisticated analytical techniques that can provide detailed information about its molecular weight, structure, and the specific position of the erucic acid on the glycerol (B35011) backbone. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstone technologies for this purpose.

Mass spectrometry (MS) has become an indispensable tool for lipid analysis due to its high sensitivity and ability to provide structural information. nih.govresearchgate.net When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS allows for the detailed profiling of this compound in complex mixtures. nih.govpeerj.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile or semi-volatile compounds. youtube.com For glycerides like this compound, a derivatization step, typically trimethylsilylation, is required to increase volatility. researchgate.net The subsequent analysis of the silylated derivatives by GC-MS allows for the separation and identification of monoacylglycerol regio-isomers. nih.gov The electron impact (EI) ionization of these derivatives produces characteristic fragmentation patterns. For instance, the fragmentation of silylated 1-monoacylglycerols is marked by a significant loss of a methylene(trimethylsilyl)oxonium ion (m/z 103), whereas 2-monoacylglycerols yield a different set of diagnostic fragments (e.g., at m/z 218). nih.gov This differential fragmentation is crucial for distinguishing between 1-monoerucin and 2-monoerucin.

Table 1: Characteristic GC-MS Fragments for Silylated Monoacylglycerol (MAG) Regio-isomers. (Illustrative based on known fragmentation patterns nih.gov)
Isomer TypeParent CompoundKey Diagnostic Fragment Ions (m/z)Associated Fragmentation Pathway
α-MAG (e.g., 1-Monoerucin)TMS-MAG[M-103]+Loss of methylene(trimethylsilyl)oxonium
205Consecutive loss of the acyl chain
β-MAG (e.g., 2-Monoerucin)TMS-MAG218, 203, 191Fragments not typically formed from the α-isomer

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile and thermally labile molecules like this compound, often without the need for derivatization. youtube.com Reversed-phase LC can separate glycerides based on their acyl chain length and degree of unsaturation. researchgate.net When the LC eluent is introduced into the mass spectrometer, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate intact molecular ions. youtube.com Tandem mass spectrometry (MS/MS) can then be performed on the precursor ion of this compound to generate fragment ions that provide structural information, confirming the identity of the erucic acid chain and its linkage to the glycerol. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides comprehensive structural information about molecules in solution. mdpi.comresearchgate.net It is a powerful tool for the complete structural elucidation of lipids like this compound. mdpi.com One-dimensional (1D) NMR techniques such as ¹H-NMR and ¹³C-NMR, along with two-dimensional (2D) experiments (e.g., COSY, HSQC, HMBC), are employed to unambiguously determine the molecular structure. core.ac.uknih.gov

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons on the glycerol backbone, the olefinic protons of the erucic acid double bond, and the terminal methyl group can be identified. The chemical shifts and coupling constants of the glycerol protons are particularly diagnostic for determining whether the erucic acid is esterified at the primary (sn-1/3) or secondary (sn-2) position. For ¹³C-NMR, the chemical shifts of the carbonyl carbon and the glycerol carbons provide confirmatory evidence of the acyl position. mdpi.com Advanced 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range correlations between protons and carbons, definitively linking the carbonyl carbon of the erucic acid to a specific glycerol backbone proton, thus confirming the isomeric structure. core.ac.uk

Table 2: Expected ¹H-NMR Chemical Shift Ranges for Key Protons in this compound. (Illustrative)
Proton GroupExpected Chemical Shift (δ, ppm)Structural Information Provided
Olefinic Protons (-CH=CH-)5.3 - 5.4Confirms presence of double bond in the acyl chain
Glycerol CH2 (sn-1/3 position)~4.1 - 4.2 (if acylated)Indicates esterification at the primary position
Glycerol CH (sn-2 position)~5.0 - 5.1 (if acylated)Indicates esterification at the secondary position
Terminal Methyl (-CH3)~0.8 - 0.9Confirms the end of the fatty acid chain

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing this compound within complex biological or commercial lipid mixtures. springernature.comnih.gov The combination of Liquid Chromatography with NMR (LC-NMR) or the powerful triple-hyphenation of LC-NMR-MS provides an unparalleled level of analytical detail. nih.gov

In such a setup, the LC system first separates the components of the mixture. chromatographytoday.com Post-separation, the eluent can be split, with one stream directed to an MS detector for accurate mass determination and another to an NMR spectrometer for detailed structural elucidation. springernature.com This approach is invaluable for dereplication studies of natural product extracts or for the quality control of food products, where this compound might be present alongside numerous other mono-, di-, and triglycerides. nih.gov The online acquisition of both MS and NMR data allows for the rapid identification of known compounds and provides the comprehensive data needed to characterize novel or unexpected components in the mixture. nih.gov

Development of Discrimination Methods for Glycerides

Distinguishing between structurally similar glycerides, such as the regio-isomers of this compound (1-monoerucin vs. 2-monoerucin) or its stereoisomers, is a significant analytical challenge. nih.gov Traditional chromatographic and mass spectrometric methods can sometimes struggle to resolve these subtle differences. nih.gov Consequently, research has focused on developing novel discrimination methods that leverage differential chemical interactions and advanced data analysis.

Differential sensing, which mimics the mammalian sense of smell or taste, utilizes an array of cross-reactive receptors that interact weakly and non-specifically with a range of analytes. researchgate.netrsc.org When an analyte like this compound is introduced to the array, it generates a unique response pattern or "fingerprint" based on the sum of its interactions with the different receptors. nih.gov

For glyceride analysis, these arrays can consist of entities like serum albumins paired with fluorescent indicators. nih.gov The subtle structural differences between, for example, 1-monoerucin and 2-monoerucin will lead to slightly different interactions with the array elements, resulting in distinct and reproducible fluorescent patterns. nih.gov This technique has shown success in discriminating a panel of 20 different mono-, di-, and triglycerides, including challenging stereo- and regioisomeric pairs. nih.gov By creating a library of these response patterns for known glyceride standards, it becomes possible to identify the specific isomers of this compound in an unknown sample.

Chemometrics involves the use of multivariate statistical methods to extract meaningful information from large and complex chemical datasets, such as those generated from spectroscopic analyses of lipids. nih.govresearchgate.net Techniques like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) are applied to the spectral data (e.g., from MS, NMR, or Raman spectroscopy) to identify patterns and correlations that can differentiate between samples. nih.govresearchgate.net

This compound as a Standard in Lipidomic and Metabolomic Studies

In the fields of lipidomics and metabolomics, standards are crucial for the accurate identification and quantification of molecules within complex biological samples. These standards can be categorized as internal standards, used for quantification, and reference materials, used for method validation and pathway investigation.

For a compound like this compound to be utilized as an internal standard in the quantitative analysis of lipids, it would ideally possess several key characteristics. An internal standard is a compound added to a sample in a known quantity to enable the quantification of other analytes in the sample. nih.gov The standard should be chemically similar to the analytes of interest but distinguishable by the analytical instrument, typically a mass spectrometer. nih.gov

Ideally, an isotopically labeled version of the analyte is the best internal standard. youtube.com However, when this is not feasible, a structurally similar compound that is not naturally present in the sample can be used. nih.gov this compound, being a specific monoacylglycerol, could theoretically serve this purpose in the analysis of other monoacylglycerols or different lipid classes, provided it is not endogenously present in the sample being analyzed.

The successful application of a compound as an internal standard is validated through rigorous testing to ensure it behaves consistently during sample extraction, derivatization, and ionization. The performance of an internal standard is assessed by its ability to reduce the coefficient of variation in quality control samples. nih.gov

Table 1: Ideal Properties of a Lipid Internal Standard

PropertyDescriptionRelevance to Quantitative Analysis
Chemical Similarity Should belong to the same lipid class or have a similar structure to the analytes.Ensures similar behavior during sample preparation and analysis, compensating for variations.
Distinguishable Signal Must produce a unique signal (e.g., different mass-to-charge ratio) from endogenous lipids.Allows for accurate measurement of the standard without interference from the sample matrix.
High Purity The standard itself must be of a known and high purity.Prevents the introduction of contaminants that could interfere with the analysis.
Stability Should be stable throughout the entire analytical process.Ensures that the concentration of the standard remains constant, providing a reliable reference point.
Not Endogenously Present Should not be naturally found in the biological sample being analyzed.Avoids inflation of the standard's signal and inaccurate quantification of the target analytes.

This table outlines the theoretical requirements for a compound like this compound to be used as an internal standard in lipidomics.

In the investigation of lipid metabolism pathways, reference materials are essential for confirming the identity of metabolites and for validating the analytical methods used to study these pathways. nih.gov A reference material is a substance with one or more sufficiently homogeneous and well-established property values to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. nih.gov

If this compound were to be used as a reference material, it would serve as a benchmark for identifying this specific monoacylglycerol in biological systems under various conditions. For instance, in studies examining the enzymatic breakdown of triacylglycerols or the synthesis of more complex lipids, having a pure standard of this compound would allow researchers to confirm its presence or absence and to accurately measure its concentration changes over time.

The investigation of lipid metabolism often involves tracking the transformation of lipids through various enzymatic reactions. nih.gov By introducing a labeled form of a reference compound (e.g., containing stable isotopes), researchers can trace its path through metabolic networks, identifying the enzymes and pathways involved in its processing.

Table 2: Potential Research Applications of this compound as a Reference Material

Research AreaApplication of this compound StandardObjective
Enzyme Kinetics Substrate for lipase (B570770) activity assays.To determine the rate and specificity of enzymes that metabolize monoacylglycerols.
Metabolic Pathway Elucidation Identification and confirmation of this compound as an intermediate in lipid synthesis or degradation pathways.To map the metabolic fate of erucic acid-containing lipids within a biological system.
Method Development Validation of chromatographic separation and mass spectrometric detection of monoacylglycerols.To ensure the analytical method is accurate and reliable for measuring this compound and similar lipids.
Biomarker Discovery Comparison of this compound levels in healthy versus diseased states.To investigate whether alterations in the metabolism of erucic acid-containing lipids are associated with pathology.

This table describes hypothetical applications for this compound as a reference material in the study of lipid metabolism, based on the general use of lipid standards in this field.

Emerging Research Frontiers and Future Directions

Rational Design Principles for Novel Monoacylglycerol Derivatives

The future of monoerucin-based materials lies in the ability to rationally design novel derivatives with tailored properties. This involves a deep understanding of the relationship between molecular structure and macroscopic behavior, enabling the fine-tuning of these materials for specific, high-value applications.

Structure-Function Relationship in Self-Assembly Properties

The self-assembly of This compound (B52946) in water is a complex phenomenon governed by the interplay of its molecular geometry and intermolecular forces. This compound is a monoacylglycerol with a long cis-monounsaturated fatty acid chain of 22 carbons, with the double bond at the 13th carbon mdpi.com. This specific structure dictates its rich polymorphic behavior, forming various liquid crystalline phases, including lamellar (Lα), inverted hexagonal (HII), and bicontinuous cubic (QII) phases, depending on hydration levels and temperature mdpi.com.

The long acyl chain of this compound significantly influences its packing parameter, which is a critical determinant of the resulting self-assembled structure. A detailed study of the this compound/water system confirmed the presence of a pure inverted hexagonal (HII) phase over a broad temperature and water content range, as well as lamellar crystal (Lc), lamellar liquid crystal (Lα), and cubic-Ia3d phases at different conditions mdpi.com. This complex phase behavior underscores the sensitive dependence of the self-assembled structure on the molecular architecture of the monoacylglycerol.

Future research will focus on elucidating these structure-function relationships with even greater precision. By systematically modifying the this compound molecule—for instance, by altering the length of the acyl chain, the position and configuration (cis/trans) of the double bond, or the structure of the glycerol (B35011) headgroup—researchers can map out a comprehensive landscape of self-assembly behaviors. This knowledge will be instrumental in designing novel monoacylglycerols that can form specific, desired nanostructures under predictable conditions.

Table 1: Known Liquid Crystalline Phases of the this compound/Water System mdpi.com

PhaseDescriptionConditions of Occurrence
Lamellar Crystal (Lc)Ordered, stacked bilayersLow temperatures
Lamellar Liquid Crystal (Lα)Disordered, fluid bilayersIntermediate temperatures and hydration
Inverted Hexagonal (HII)Cylindrical inverted micelles packed in a hexagonal lattice~35 to 125 °C and ~10 to 22% (w/w) water
Cubic (Ia3d)Bicontinuous cubic phase with Ia3d space groupIntermediate temperatures and hydration levels

Tailoring Physicochemical Properties for Specific Applications

The ability to rationally design this compound derivatives opens up a vast array of potential applications, particularly in the pharmaceutical and biomedical fields. By tailoring the physicochemical properties of these molecules, it is possible to create advanced drug delivery systems, biocompatible materials, and responsive nanomaterials.

For instance, the liquid crystalline phases of this compound can serve as matrices for the controlled release of therapeutic agents. The release kinetics of a drug from such a matrix are intrinsically linked to the nanostructure of the phase. By designing this compound analogues that form specific phases with desired channel sizes and tortuosity, the release profile of a drug can be precisely controlled nih.gov. This could involve incorporating moieties that respond to specific physiological triggers, such as pH or temperature, to enable targeted drug release nih.gov.

Another promising avenue is the development of this compound-based materials for tissue engineering and as mimics of the extracellular matrix. The self-assembled structures can provide scaffolds that support cell growth and proliferation. By modifying the headgroup of this compound to include specific binding sites or signaling molecules, it is possible to create "smart" biomaterials that can actively direct cellular behavior.

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

To fully understand and exploit the potential of this compound and its derivatives, it is crucial to characterize their dynamic behavior in real-time. Advanced spectroscopic and imaging techniques are providing unprecedented insights into the formation and transformation of this compound-containing systems.

Dynamic Characterization of this compound-Containing Systems

The phase transitions of monoacylglycerols are often rapid and can involve a cascade of intermediate structures. Traditional characterization techniques that provide static snapshots are often insufficient to capture the full complexity of these processes. Time-resolved small-angle and wide-angle X-ray scattering (SAXS/WAXS) are powerful techniques for monitoring the kinetics and mechanisms of these transitions. These methods can track the evolution of the nanostructure of this compound assemblies as a function of time, temperature, or pressure, providing detailed information on the pathways of phase transformations acs.orgugent.be.

For example, time-resolved SAXS/WAXS studies on monoglyceride oleogels have revealed the intricate details of their crystallization behavior, including polymorphic transitions from an inverse lamellar phase to a sub-α phase ugent.be. Similar studies on this compound would provide invaluable data on the kinetics of its cubic and hexagonal phase formation.

In addition to scattering techniques, advanced microscopy methods are enabling the direct visualization of self-assembly processes in real-time. In situ liquid-cell electron microscopy, for instance, can provide monomer-resolved imaging of nanocrystal self-assembly in solution nih.gov. While technically challenging for soft matter systems like this compound, the development of techniques like in situ cryo-electron microscopy (cryo-EM) holds promise for directly observing the nucleation and growth of this compound liquid crystalline phases researchgate.netnih.govresearchgate.net.

Integration of Computational Modeling and Experimental Approaches

The synergy between computational modeling and experimental investigation is a powerful paradigm for accelerating research into this compound and its derivatives. Molecular dynamics simulations, in particular, offer a "computational microscope" to probe the molecular-level details of self-assembly and membrane interactions.

Molecular Dynamics Simulations of Membrane Interactions

Molecular dynamics (MD) simulations are a valuable tool for understanding the behavior of lipid bilayers and their interactions with other molecules at an atomic level of detail uci.edunih.govresearchgate.net. While direct MD simulations of this compound are not yet widely reported in the literature, simulations of analogous very-long-chain glycerophospholipids provide insights into how such molecules might behave within a membrane. These studies suggest that lipids with very-long-chain fatty acids can significantly alter membrane properties, leading to more rigid and densely packed states nih.gov.

A hypothetical MD simulation of a this compound-containing lipid bilayer would provide detailed information on several key aspects:

Membrane Insertion and Orientation: Simulations could predict the free energy of insertion of a this compound molecule into a lipid bilayer and its preferred orientation within the membrane nih.gov. This is crucial for understanding how this compound might interact with and modify biological membranes.

Impact on Membrane Properties: By simulating a membrane containing a significant fraction of this compound, researchers could investigate its effect on key membrane properties such as thickness, area per lipid, and lipid order parameters. This would provide a molecular-level explanation for experimentally observed changes in membrane fluidity and permeability.

Self-Assembly Mechanisms: Large-scale MD simulations could be employed to study the initial stages of this compound self-assembly, providing insights into the nucleation of different liquid crystalline phases.

A typical protocol for such a simulation would involve building a model of a lipid bilayer containing this compound and a representative phospholipid, solvating the system with water, and then running the simulation for a sufficient length of time to observe the desired phenomena. The results of these simulations can then be directly compared with experimental data from techniques like X-ray and neutron diffraction to validate the computational model uci.eduescholarship.org.

Table 2: Key Parameters Obtainable from MD Simulations of this compound Systems

ParameterDescriptionSignificance
Area per Lipid (APL)The average area occupied by a lipid molecule in the plane of the bilayer.Indicates the packing density and fluidity of the membrane.
Bilayer ThicknessThe distance between the average positions of the lipid headgroups on opposite sides of the bilayer.Relates to membrane rigidity and can influence the function of embedded proteins.
Deuterium Order Parameter (SCD)A measure of the orientational order of the C-H bonds in the lipid acyl chains.Provides detailed information about the conformational freedom of the lipid tails.
Radial Distribution FunctionsDescribes the probability of finding a particle at a certain distance from a reference particle.Reveals the local organization of molecules, such as water around the lipid headgroups.

By integrating these advanced experimental and computational approaches, the scientific community is poised to unlock the full potential of this compound and its rationally designed derivatives, paving the way for novel materials with precisely controlled properties and functions.

Predictive Modeling of Phase Behavior

The spontaneous self-assembly of this compound into various liquid crystalline phases in the presence of a solvent like water is a complex phenomenon governed by thermodynamics. Predictive modeling of this phase behavior is an emerging field that seeks to computationally forecast the type of liquid crystalline structure that will form under specific conditions of temperature and hydration. This capability would significantly accelerate research and development in materials science and biotechnology by reducing the need for extensive experimental characterization.

Current predictive approaches for lipid phase behavior, which are applicable to this compound, largely fall into two categories: physics-based simulations and data-driven machine learning models. Physics-based methods, such as molecular dynamics simulations, can provide detailed insights into the molecular interactions that drive the formation of different phases. However, these simulations are computationally intensive and can be challenging to apply to the wide range of conditions relevant to practical applications.

Data-driven approaches, particularly machine learning, offer a promising alternative. These models can be trained on existing experimental data to learn the complex relationships between molecular structure, temperature, hydration, and the resulting phase. For instance, a machine learning model could be developed using a dataset of small-angle X-ray scattering (SAXS) patterns from various monoacylglycerols under different conditions. By pre-training a model on synthetically generated SAXS data and then fine-tuning it with experimental data, it's possible to achieve high accuracy in predicting lipid phase behavior. researchgate.net Such a model could then be used to predict the phase diagram of this compound with a high degree of confidence, enabling researchers to quickly identify the conditions required to form a desired liquid crystalline phase for a specific application.

The development of robust predictive models for this compound's phase behavior would represent a significant advancement, allowing for the in silico design of this compound-based materials with tailored nanostructures for a variety of applications.

Bio-Inspired Applications and Materials Science

The unique ability of this compound to form complex, ordered structures in aqueous environments makes it a promising candidate for a range of bio-inspired applications and advancements in materials science. Its capacity to self-assemble into phases such as the lamellar, cubic, and inverted hexagonal phases is of particular interest, as these structures mimic biological assemblies and offer unique properties for encapsulating and delivering active molecules.

Development of Biomimetic Systems

Biomimetic systems are artificial systems designed to imitate the structures and functions of biological systems. The lyotropic liquid crystalline phases of this compound, particularly the cubic and hexagonal phases, are excellent candidates for creating such systems due to their structural similarity to biological membranes and their ability to host a variety of molecules. mdpi.com

The bicontinuous cubic phase, for example, provides a membrane-mimetic environment that can be used to study integral membrane proteins. nih.govnih.gov This phase consists of a single, continuous lipid bilayer that is contorted into a three-dimensional, porous structure, separated by two continuous, non-intersecting aqueous channels. This unique topology provides a more native-like environment for membrane proteins compared to traditional liposomes, and it has been successfully used for the crystallization of membrane proteins for structural studies. nih.govnih.gov Given this compound's ability to form cubic phases, it could be a valuable tool for structural biologists studying a wide range of membrane proteins.

Furthermore, the controlled and ordered nanostructures of this compound's liquid crystalline phases can be used as templates for the synthesis of novel inorganic materials with ordered porosity, a field known as nanotemplating. The liquid crystal acts as a scaffold, and subsequent polymerization or deposition of an inorganic precursor within the aqueous channels, followed by removal of the lipid template, can yield materials with highly defined and intricate pore structures.

Exploration in Non-Clinical Biotechnological Fields

Beyond clinical applications, the unique properties of this compound's self-assembled structures are being explored in various non-clinical biotechnological fields. The high viscosity and ordered structure of the cubic and hexagonal phases make them suitable as matrices for the encapsulation and stabilization of sensitive biological molecules such as enzymes and nucleic acids. mdpi.com This can enhance the shelf-life and activity of these molecules for applications in biocatalysis and biosensing.

In the field of biosensing, liquid crystal-based sensors can be designed to detect specific molecular interactions. The ordering of the liquid crystal can be disrupted by the binding of an analyte to a receptor molecule at the liquid crystal-aqueous interface, leading to a detectable optical signal. mdpi.com this compound, with its ability to form stable liquid crystalline phases at physiological conditions, could be a key component in the development of such sensitive and label-free biosensors.

Moreover, the emulsifying properties of monoacylglycerols like this compound are widely utilized in the food and cosmetics industries. medcraveonline.comcreative-proteomics.com Their ability to stabilize oil-in-water or water-in-oil emulsions is crucial for the texture and stability of a wide range of products. Enzymatic production methods are being explored to synthesize high-purity monoacylglycerols for these applications, offering a more sustainable and specific alternative to traditional chemical synthesis. medcraveonline.comgoogle.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Monoerucin with high purity, and how can researchers optimize yield while minimizing byproducts?

  • Methodological Answer : Synthesis protocols for this compound should include stepwise reaction conditions (e.g., temperature, solvent selection, catalyst use) documented in detail to ensure reproducibility. Techniques like column chromatography or recrystallization are critical for purification. Researchers should validate purity using HPLC or GC-MS and cross-reference results with established spectral databases (e.g., NMR, IR) . To optimize yield, fractional factorial experiments can identify critical variables affecting reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Differential Scanning Calorimetry (DSC) assesses thermal stability, and X-ray crystallography provides crystallographic data. Researchers must include instrument parameters (e.g., solvent, field strength) and raw data in supplementary materials to enable replication .

Q. How can researchers design initial in vitro assays to assess this compound’s bioactivity while controlling for cytotoxicity?

  • Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin-based tests) across multiple cell lines to establish non-toxic concentration ranges. Dose-response curves should be generated using serial dilutions, and positive/negative controls (e.g., DMSO for solvent effects) must be included. Parallel assays measuring specific bioactivity (e.g., enzyme inhibition) should use validated kits and adhere to MIAME standards for data reporting .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across independent studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis to quantify effect sizes and heterogeneity. Replicate conflicting experiments under standardized conditions (e.g., identical cell lines, buffer compositions) to isolate variables. Advanced techniques like CRISPR-based gene editing or siRNA knockdown can validate target specificity, while isothermal titration calorimetry (ITC) quantifies binding affinities . Cross-disciplinary collaboration with computational biologists may reconcile discrepancies via molecular dynamics simulations .

Q. How can researchers optimize this compound’s stability in experimental conditions for long-term pharmacokinetic studies?

  • Methodological Answer : Perform accelerated stability testing under varying pH, temperature, and light exposure to identify degradation pathways. Formulation studies using liposomal encapsulation or cyclodextrin complexes can enhance solubility and shelf life. Real-time stability data should be analyzed using Arrhenius kinetics, and LC-MS/MS monitors degradation products. Regulatory guidelines (e.g., ICH Q1A) must inform protocol design .

Q. What computational approaches best predict this compound’s molecular interactions with biological targets, and how can these be validated experimentally?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and machine learning models (e.g., Random Forest for QSAR) prioritize potential targets. Free-energy perturbation (FEP) calculations refine binding predictions. Validate in silico results with surface plasmon resonance (SPR) for kinetic analysis and cryo-EM for structural insights. Discrepancies between computational and experimental data warrant re-evaluation of force field parameters or solvation models .

Q. How can researchers validate this compound’s selectivity in multi-target pharmacological studies to avoid off-target effects?

  • Methodological Answer : Employ high-throughput screening (HTS) against panels of related receptors/enzymes (e.g., Eurofins CEREP panels). Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm specificity. CRISPR-Cas9-generated knockout models or proteome-wide affinity pulldowns (e.g., SILAC) identify unintended interactions. Data should be analyzed using stringent statistical thresholds (e.g., Bonferroni correction) .

Q. What mixed-methods frameworks integrate omics data (e.g., transcriptomics, metabolomics) with phenotypic assays in this compound research?

  • Methodological Answer : Combine RNA-seq or LC-MS-based metabolomics with high-content imaging (HCI) to link molecular changes to phenotypic outcomes. Pathway enrichment analysis (Ingenuity, MetaboAnalyst) identifies mechanistic hubs, while machine learning (e.g., random forest) integrates multi-omics datasets. Longitudinal studies with time-resolved sampling enhance causal inference. Ensure FAIR (Findable, Accessible, Interoperable, Reusable) data principles are followed .

Methodological Considerations

  • Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data, instrument settings, and statistical code in supplementary materials .
  • Literature Synthesis : Use systematic review tools (PRISMA) and databases (PubMed, SciFinder) to map existing evidence, prioritizing peer-reviewed studies over grey literature .
  • Ethical Compliance : Obtain institutional approval for in vivo studies and adhere to ARRIVE guidelines for preclinical research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.